6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a molecule of interest for research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Doebner-Von Miller reaction.
Introduction of Substituents: The ethoxy, fluorobenzoyl, and methoxyphenyl groups are introduced through various substitution reactions. For example, the ethoxy group can be added via an ethylation reaction using ethyl iodide and a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline core or the substituent groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: As a quinoline derivative, it may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one depends on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved may include:
DNA Intercalation: Binding to DNA and interfering with replication or transcription.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Modulation: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of the quinoline family.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. The presence of the ethoxy, fluorobenzoyl, and methoxyphenyl groups can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
6-ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-21-11-12-24-22(14-21)26(30)23(25(29)18-7-9-19(27)10-8-18)16-28(24)15-17-5-4-6-20(13-17)31-2/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTGOEBHWLJDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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